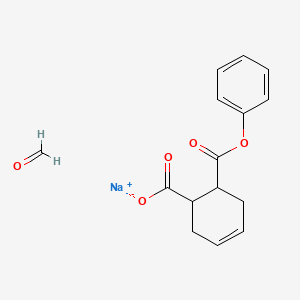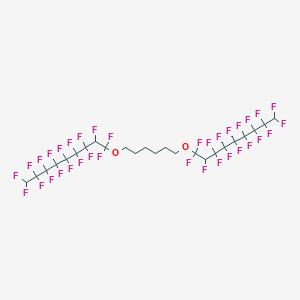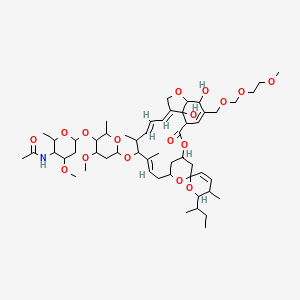
Avermectin A1a, 4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are produced by the soil bacterium Streptomyces avermitilis and have been widely used in veterinary medicine and agriculture to control parasitic infections and pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves several steps, including the selective modification of the avermectin core structure. The key steps typically include:
Demethylation: The 5-O-demethylation is achieved using reagents such as boron tribromide (BBr3) or lithium diisopropylamide (LDA).
Methoxylation: The 26-((2-methoxyethoxy)methoxy) group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by extraction and purification processes. The fermentation broth is typically extracted with organic solvents, and the crude extract is subjected to chromatographic techniques to isolate the desired compound. Further chemical modifications are then performed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Nucleophiles like amines, alcohols, thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating ion channels and neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new agricultural pesticides and veterinary drugs.
Mechanism of Action
The mechanism of action of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other ion channels and neurotransmitter receptors, contributing to its broad-spectrum activity.
Comparison with Similar Compounds
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic and insecticidal properties.
Eprinomectin: A derivative used in veterinary medicine for controlling parasites in livestock.
Doramectin: Used in veterinary medicine for the treatment of parasitic infections in animals.
Uniqueness
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific modifications, which enhance its solubility, stability, and bioavailability. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Properties
CAS No. |
148865-00-3 |
|---|---|
Molecular Formula |
C54H83NO17 |
Molecular Weight |
1018.2 g/mol |
IUPAC Name |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(2-methoxyethoxymethoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H83NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,18-19,22,30-31,33-35,39-51,57,59H,12,17,20-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
InChI Key |
AJVUHKQJTHEJRA-NLGMDJEFSA-N |
Isomeric SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



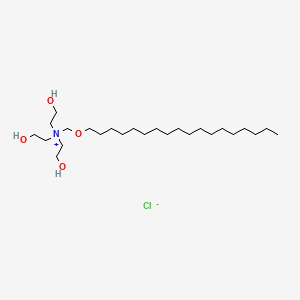
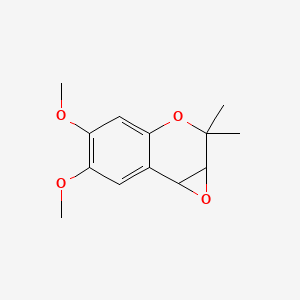
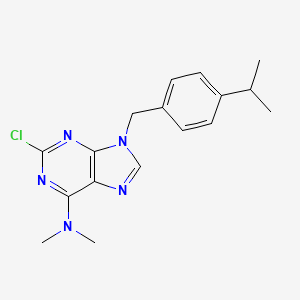
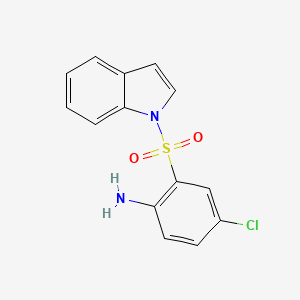

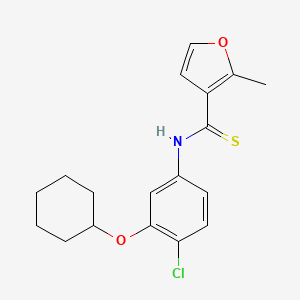
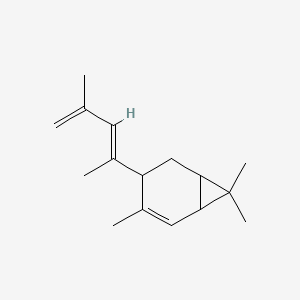
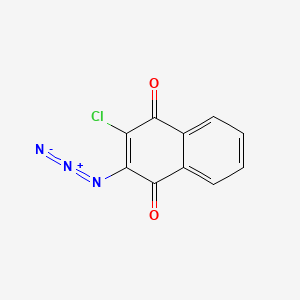
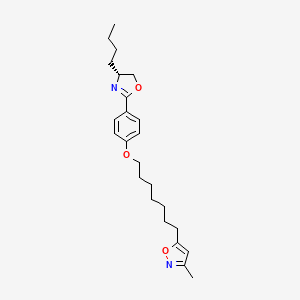
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)

